EDTA manganese disodium salt dihydrate, 93%, for synthesis
Overview
Description
EDTA manganese disodium salt dihydrate, 93%, for synthesis (EDTA-MnNa2•2H2O) is a chelating agent used in laboratory experiments to bind metal ions and form complexes. EDTA-MnNa2•2H2O is a white crystalline powder that is used as a reagent for a variety of analytical and research applications. It is widely used in the synthesis of organic compounds, biochemistry, and molecular biology. EDTA-MnNa2•2H2O can be used to determine the concentration of metal ions in a solution and is also used as a preservative in some food products.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for EDTA manganese disodium salt dihydrate involves the reaction of EDTA disodium salt dihydrate with manganese chloride tetrahydrate in the presence of sodium hydroxide.
Starting Materials
EDTA disodium salt dihydrate, Manganese chloride tetrahydrate, Sodium hydroxide, Wate
Reaction
Dissolve 10 g of EDTA disodium salt dihydrate in 50 mL of water, Add 5 g of manganese chloride tetrahydrate to the solution and stir until dissolved, Add 10 g of sodium hydroxide to the solution and stir until dissolved, Heat the solution to 80°C and maintain at this temperature for 2 hours, Cool the solution to room temperature and filter the precipitate, Wash the precipitate with water and dry in a vacuum oven at 60°C for 24 hours, The resulting product is EDTA manganese disodium salt dihydrate, 93%, for synthesis
Mechanism Of Action
EDTA-MnNa2•2H2O binds metal ions and forms complexes. It binds to the metal ions through its carboxyl groups which are negatively charged. The metal ions are bound to the EDTA-MnNa2•2H2O molecules through electrostatic interactions. The binding of the metal ions to the EDTA-MnNa2•2H2O molecules prevents them from reacting with other molecules in the solution.
Biochemical And Physiological Effects
EDTA-MnNa2•2H2O has no known biochemical or physiological effects. It is not absorbed by the body and is not known to be toxic.
Advantages And Limitations For Lab Experiments
The main advantage of using EDTA-MnNa2•2H2O in lab experiments is that it is a relatively inexpensive and easy to use reagent. It is also non-toxic and can be used in a wide range of applications. The main limitation of using EDTA-MnNa2•2H2O is that it is not very effective in binding some metal ions.
Future Directions
1. Further research into the use of EDTA-MnNa2•2H2O in the synthesis of organic compounds and biochemistry and molecular biology.
2. Developing new methods for the determination of metal ions in a solution using EDTA-MnNa2•2H2O.
3. Investigating the use of EDTA-MnNa2•2H2O as a preservative in food products.
4. Exploring the potential of EDTA-MnNa2•2H2O as a chelating agent in the removal of toxic metals from water and soil.
5. Investigating the potential of EDTA-MnNa2•2H2O as a therapeutic agent for the treatment of metal-related diseases.
6. Developing new methods for the synthesis of EDTA-MnNa2•2H2O.
7. Investigating the potential of EDTA-MnNa2•2H2O as a catalyst in chemical reactions.
8. Exploring the potential of EDTA-MnNa2•2H2O as a reagent in analytical chemistry.
9. Investigating the potential of EDTA-MnNa2•2H2O as an additive in food products.
10. Exploring the potential of EDTA-MnNa2•2H2O as a stabilizing agent in pharmaceuticals.
Scientific Research Applications
EDTA-MnNa2•2H2O is used in a variety of scientific research applications. It is used in the synthesis of organic compounds and in biochemistry and molecular biology. It is also used as a chelating agent in the determination of metal ions in a solution. EDTA-MnNa2•2H2O can also be used in the determination of the concentration of metals in water, soil, and food products. It is also used as a preservative in some food products.
properties
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mn.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRZVBWSYPCFK-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Mn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MnN2Na2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051427 | |
Record name | Ethylenediaminetetraacetic acid disodium manganese(II) salt dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediaminetetraacetic acid disodium manganese(II) salt dihydrate | |
CAS RN |
73637-20-4 | |
Record name | Ethylenediaminetetraacetic acid disodium manganese(II) salt dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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